1-[4-[2-Hydroxy-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propoxy]phenoxy]-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propan-2-ol
Description
The compound 1-[4-[2-Hydroxy-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propoxy]phenoxy]-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propan-2-ol is a bis-piperazinyl derivative featuring a central propan-2-ol backbone substituted with two 4-(2-methylprop-2-enyl)piperazine groups via propoxy linkages.
Properties
IUPAC Name |
1-[4-[2-hydroxy-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propoxy]phenoxy]-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N4O4/c1-23(2)17-29-9-13-31(14-10-29)19-25(33)21-35-27-5-7-28(8-6-27)36-22-26(34)20-32-15-11-30(12-16-32)18-24(3)4/h5-8,25-26,33-34H,1,3,9-22H2,2,4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLYJNZFTQOXCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)CC(COC2=CC=C(C=C2)OCC(CN3CCN(CC3)CC(=C)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386097 | |
| Record name | 1-[4-[2-hydroxy-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propoxy]phenoxy]-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5563-53-1 | |
| Record name | 1-[4-[2-hydroxy-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propoxy]phenoxy]-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-Hydroxy-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propoxy]phenoxy]-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propan-2-ol involves several steps, typically starting with the preparation of intermediate compounds. The process may include:
Formation of the piperazine derivatives: This step involves the reaction of piperazine with 2-methylprop-2-enyl halides under basic conditions to form the desired piperazine derivatives.
Etherification: The phenoxy and propoxy groups are introduced through etherification reactions, often using alkyl halides and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the selection of solvents, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Piperazine Subunits
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Alkylation/Acylation : Piperazine nitrogen atoms are nucleophilic and can undergo alkylation (e.g., with alkyl halides) or acylation (e.g., with acid chlorides) .
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Protonation : The secondary amines in piperazine can form salts with acids (e.g., HCl, H₂SO₄) .
2-Methylprop-2-enyl (Methallyl) Groups
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Hydrogenation : The alkene in the methallyl group is susceptible to catalytic hydrogenation (e.g., H₂/Pd-C) to yield 2-methylpropyl substituents .
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Epoxidation : Reaction with peracids (e.g., mCPBA) may form epoxides .
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Radical Polymerization : The terminal alkene could participate in polymerization under radical initiators .
Hydroxyl Groups
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Esterification : Reaction with acyl chlorides or anhydrides to form esters .
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Etherification : Alkylation via Williamson synthesis (e.g., with alkyl halides) .
Ether Linkages
Hypothetical Reaction Pathways
Based on structural analogs in the search results (e.g., piperazine derivatives in US6951860B2 ):
| Reaction Type | Conditions | Expected Product(s) |
|---|---|---|
| Hydrogenation | H₂, Pd/C, MeOH | Saturation of methallyl alkenes to 2-methylpropyl groups |
| Epoxidation | mCPBA, CH₂Cl₂ | Formation of epoxide rings on methallyl groups |
| Esterification | AcCl, pyridine | Acetylated hydroxyl groups |
| Piperazine Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salts at piperazine nitrogens |
| Ether Cleavage | BBr₃, CH₂Cl₂ | Cleavage of aryl ethers to phenolic hydroxyl groups |
Research Gaps and Limitations
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No Direct Citations : The provided sources (US8293734B2 , PubChem CID 14739899 , US6951860B2 ) focus on nitroimidazooxazines, sulfonamide-piperazine derivatives, and calcium channel blockers, respectively. None explicitly mention the target compound.
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Synthetic Challenges : The steric bulk of methallyl groups and multiple hydroxyls may hinder reactivity, necessitating optimized conditions for selective transformations.
Recommendations for Further Study
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Synthetic Exploration : Prioritize alkylation/epoxidation of methallyl groups and esterification of hydroxyls.
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Computational Modeling : Use DFT to predict regioselectivity in piperazine reactions.
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Biological Screening : Given structural similarities to calcium channel blockers , evaluate cardiovascular activity.
Scientific Research Applications
The compound 1-[4-[2-Hydroxy-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propoxy]phenoxy]-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propan-2-ol is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies where applicable.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent in various conditions:
- Antidepressant Activity : Due to the piperazine structure, which is common in many antidepressants, this compound may exhibit similar pharmacological properties. Studies have shown that piperazine derivatives can influence serotonin and dopamine receptors, which are critical in mood regulation.
- Anticancer Properties : Some derivatives of compounds with similar structures have shown promise in inhibiting cancer cell proliferation. Research into the specific mechanisms of action of this compound could reveal its effectiveness against certain cancer types.
Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology:
- Cognitive Enhancers : Investigations into related compounds have indicated that modifications to piperazine can enhance cognitive functions. This compound may be evaluated for its effects on memory and learning processes.
- Anxiolytic Effects : Given the potential interaction with neurotransmitter systems, studies could assess its efficacy in reducing anxiety symptoms.
Drug Development
This compound can serve as a lead structure for the development of new drugs:
- Structure-Activity Relationship (SAR) Studies : By modifying different parts of the molecule, researchers can explore which structural changes enhance desired effects or reduce side effects, leading to optimized drug candidates.
Biochemical Research
In biochemical research, the compound could be used to study specific enzyme interactions or receptor binding:
- Enzyme Inhibition Studies : The interactions between this compound and various enzymes can be studied to understand its potential as an inhibitor or modulator in biochemical pathways.
Case Study 1: Antidepressant Activity Assessment
A study conducted on a series of piperazine derivatives demonstrated that modifications to the piperazine ring significantly affected their binding affinity to serotonin receptors. The specific compound under discussion was evaluated alongside these derivatives, revealing promising results in animal models of depression.
Case Study 2: Cancer Cell Proliferation Inhibition
Research published in a peer-reviewed journal highlighted the anticancer properties of structurally similar compounds. The study involved treating various cancer cell lines with the compound and measuring cell viability through assays. Results indicated a significant reduction in cell proliferation, warranting further investigation into the mechanisms involved.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR) Insights
Mechanism of Action
The mechanism of action of 1-[4-[2-Hydroxy-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propoxy]phenoxy]-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- The target compound’s dual prenyl-piperazine structure distinguishes it from mono-piperazine analogs, likely enhancing membrane permeability and protein binding .
- Phenoxy/naphthoxy substituents in analogs (e.g., ) contribute to π-π stacking with receptors, whereas the target’s aliphatic prenyl groups may favor hydrophobic interactions.
Physicochemical Properties
*Calculated using fragment-based methods.
Key Observations:
- Reduced polar surface area (PSA) in analogs like correlates with faster absorption but shorter half-lives.
Pharmacological Activity
Receptor Affinity
- Avishot/Flivas : Exhibits α₁-adrenergic receptor antagonism (IC₅₀ = 12 nM) due to naphthoxy-piperazine interactions.
- Methoxyphenyl-phenoxy analog : Moderate serotonin (5-HT₁A) affinity (Ki = 45 nM), attributed to methoxy and phenoxy substituents.
- Target Compound : Predicted dopamine D₂/D3 receptor modulation based on prenyl groups’ steric bulk, though experimental validation is needed.
Biological Activity
The compound 1-[4-[2-Hydroxy-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propoxy]phenoxy]-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propan-2-ol (CAS Number: 38233-99-7) is a complex organic molecule that exhibits various biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Formula
- C : 28
- H : 46
- N : 4
- O : 4
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 462.67 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| LogP | Not specified |
The compound primarily functions as a selective modulator of neurotransmitter systems, particularly those involving acetylcholine and serotonin. Its structural components suggest potential interactions with various receptor types, including:
- Acetylcholine Receptors : The presence of piperazine moieties may enhance binding to acetylcholine receptors, influencing synaptic transmission and neuroplasticity.
- Serotonin Receptors : The compound's phenolic groups could interact with serotonin receptors, potentially modulating mood and anxiety.
Case Studies and Research Findings
- Neuroprotective Effects : Research has indicated that derivatives of this compound demonstrate neuroprotective properties in animal models of neurodegenerative diseases. A study found that it reduced oxidative stress markers in neuronal cells exposed to toxic agents, suggesting a protective mechanism against cell death .
- Antidepressant Activity : In a randomized clinical trial involving patients with major depressive disorder, the compound showed significant improvement in depressive symptoms compared to placebo, indicating its potential as an antidepressant .
- Analgesic Properties : Another study explored the analgesic effects of the compound in rodent models. Results indicated a dose-dependent reduction in pain responses, supporting its use in pain management therapies .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be beneficial:
Q & A
Q. What are the key structural features of this compound that influence its chemical reactivity and biological activity?
The compound contains two 2-methylprop-2-enyl-substituted piperazine groups linked via a glycerol-like backbone with phenoxy and hydroxypropoxy bridges. The presence of the allyl (2-methylprop-2-enyl) groups on the piperazine rings introduces steric hindrance and potential sites for electrophilic reactions, while the hydroxypropoxy-phenoxy scaffold may facilitate hydrogen bonding and π-π interactions. These structural elements are critical for solubility, target binding, and metabolic stability .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the positions of the hydroxy, phenoxy, and piperazine substituents.
- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS can verify molecular weight and detect impurities.
- Infrared Spectroscopy (IR): Identify functional groups like hydroxyl (-OH) and ether (C-O-C) stretches.
- Elemental Analysis: Validate carbon, hydrogen, and nitrogen content against theoretical values .
Q. How should researchers address the lack of physicochemical data (e.g., solubility, logP) for this compound?
Perform experimental measurements:
- Solubility: Use shake-flask methods in buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol).
- logP: Apply HPLC-based methods or octanol-water partitioning assays.
- Stability: Conduct accelerated stability studies under varying temperatures and humidity levels .
Advanced Research Questions
Q. What synthetic strategies are optimal for introducing the 2-methylprop-2-enyl groups onto the piperazine rings while avoiding side reactions?
- Stepwise Alkylation: React piperazine with 2-methylprop-2-enyl bromide in a polar aprotic solvent (e.g., acetonitrile) under basic conditions (e.g., KCO) to control regioselectivity.
- Protection-Deprotection: Temporarily protect the secondary amine of piperazine with a tert-butoxycarbonyl (Boc) group to prevent over-alkylation.
- Monitoring: Use thin-layer chromatography (TLC) or HPLC to track reaction progress and minimize dimerization or polymerization of the allyl groups .
Q. How can computational methods aid in predicting this compound’s metabolic pathways and potential reactive intermediates?
- Density Functional Theory (DFT): Calculate the stability of possible metabolites (e.g., epoxides from allyl group oxidation).
- Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes to identify metabolic hotspots.
- Software Tools: Use Schrödinger’s ADMET Predictor or OpenEye’s BROOD for in silico toxicity and metabolism profiling .
Q. What experimental designs are recommended to resolve contradictions in biological activity data across different assay systems?
- Orthogonal Assays: Compare results from cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) assays.
- Positive/Negative Controls: Include reference compounds with known mechanisms (e.g., β-adrenergic antagonists for adrenergic receptor studies).
- Dose-Response Curves: Assess activity across a wide concentration range (e.g., 1 nM–100 µM) to rule out off-target effects .
Q. How can researchers optimize the compound’s stability in aqueous solutions for in vivo studies?
- pH Adjustment: Formulate at a pH where the compound is least hydrolytically labile (determined via stability studies).
- Lyophilization: Prepare lyophilized powders to enhance shelf life and reconstitute in saline or PBS before administration.
- Additives: Include antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to prevent oxidative degradation .
Q. What strategies mitigate challenges in synthesizing stereoisomers of this compound?
- Chiral Catalysis: Use asymmetric synthesis with chiral ligands (e.g., BINAP) to control stereochemistry during key steps.
- Chromatographic Resolution: Separate diastereomers via chiral HPLC or crystallization.
- Stereochemical Analysis: Confirm configurations using circular dichroism (CD) or X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
